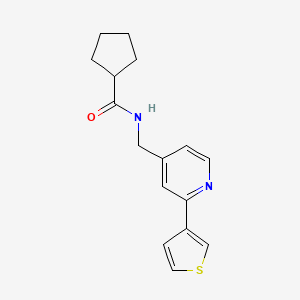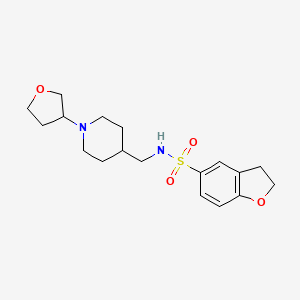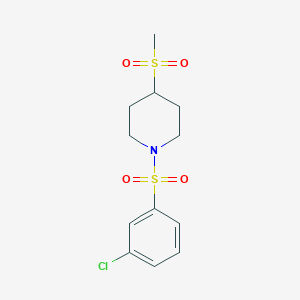![molecular formula C12H22N2O2 B2494672 Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 2377033-40-2](/img/structure/B2494672.png)
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate is a compound involved in the synthesis and study of cyclic amino acid esters and azabicyclo octane derivatives. These compounds are significant for their roles in organic synthesis, serving as intermediates in the preparation of various biologically active molecules and peptidomimetics.
Synthesis Analysis
The synthesis of related tert-butyl azabicyclo[2.2.2]octane carbamates involves multistep organic reactions, including intramolecular lactonization, iodolactamization, and base-promoted heterocyclization. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure determined by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds often includes a bicyclo[2.2.2]octane structure with various functional groups attached, such as lactone and piperidine groups. The crystal structure analysis of these compounds provides detailed insights into their geometrical configuration and molecular interactions, which are crucial for their chemical properties and reactivity (Moriguchi et al., 2014).
Chemical Reactions and Properties
Tert-butyl azabicyclo[2.2.2]octane carbamates undergo various chemical reactions, including nucleophilic substitution, elimination, and cycloaddition reactions, which are instrumental in further modifying the compound for specific applications. The presence of the carbamate group allows for selective transformations and activations, essential in synthetic chemistry for building more complex molecules (Sakaitani & Ohfune, 1990).
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of “Tert-butyl N-(2-azabicyclo[22A structurally similar compound, 2-azabicyclo[221]heptan-4-amine, is known to inhibit rho-associated protein kinase This suggests that “Tert-butyl N-(2-azabicyclo[22
Mode of Action
The exact mode of action of “Tert-butyl N-(2-azabicyclo[22It is suggested that similar compounds act as reversible inhibitors of enzymes, binding to the active site of an enzyme and preventing it from carrying out its normal function.
Biochemical Pathways
The specific biochemical pathways affected by “Tert-butyl N-(2-azabicyclo[22If it indeed targets rho-associated protein kinase like its structurally similar compound, it could potentially affect pathways related to cell motility, proliferation, and apoptosis .
Result of Action
The molecular and cellular effects of “Tert-butyl N-(2-azabicyclo[22If it indeed inhibits rho-associated protein kinase, it could potentially affect cell motility, proliferation, and apoptosis .
properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-9(5-7-12)13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDJPGDRMZLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate | |
CAS RN |
2377033-40-2 |
Source


|
| Record name | tert-butyl N-{2-azabicyclo[2.2.2]octan-4-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)
![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)
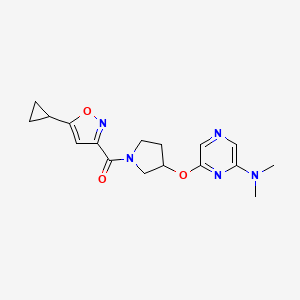

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)
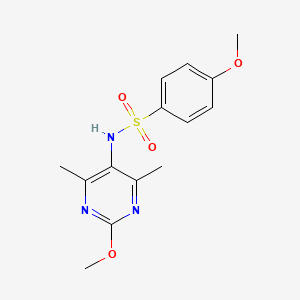



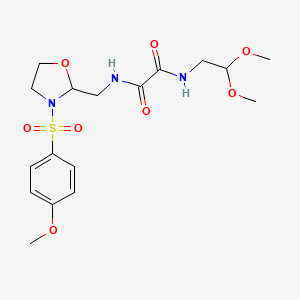
![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)
